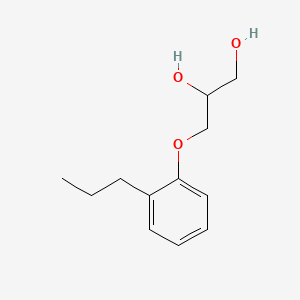

3-(o-Propylphenoxy)-1,2-propanediol

Description

Properties

CAS No. |

63991-78-6 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

3-(2-propylphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C12H18O3/c1-2-5-10-6-3-4-7-12(10)15-9-11(14)8-13/h3-4,6-7,11,13-14H,2,5,8-9H2,1H3 |

InChI Key |

YDFZDHDSQUITOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC=C1OCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves a two-step process using epichlorohydrin and o-propylphenol as primary reactants12:

Ether Formation :

- Step 1 : o-Propylphenol reacts with epichlorohydrin under basic conditions (e.g., NaOH or KOH). The phenol oxygen acts as a nucleophile, attacking the less substituted carbon of the epoxide ring in epichlorohydrin.

- Intermediate : 3-(o-Propylphenoxy)-1-chloro-2-propanol.

Reaction Conditions :

- Temperature: 50–80°C

- Solvent: Water or polar aprotic solvents (e.g., THF)

- Base Concentration: 10–20% aqueous NaOH3.

Hydrolysis :

- Step 2 : The chlorohydrin intermediate undergoes hydrolysis in the presence of excess base (NaOH), replacing the chlorine atom with a hydroxyl group.

- Product : 3-(o-Propylphenoxy)-1,2-propanediol.

Optimization Notes :

- Higher temperatures (80–100°C) improve hydrolysis rates.

- Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) enhance regioselectivity and yield4.

Yield and Scalability

- Typical Yield : 70–85% after purification5.

- Industrial Feasibility : Compatible with continuous-flow reactors for large-scale production6.

Alternative Synthetic Approaches

Glycidol-Based Synthesis

Glycidol (2,3-epoxy-1-propanol) offers a one-step route but is less common due to glycidol’s instability:

Williamson Ether Synthesis

A classical approach using 1,2-propanediol derivatives:

- Step 1 : Protect one hydroxyl group of 1,2-propanediol (e.g., as a silyl ether).

- Step 2 : Perform alkylation with o-propylphenol using a halogenated propane derivative (e.g., 1-bromo-2-hydroxypropane)9.

- Limitations : Multi-step process with moderate yields (50–60%)10.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Epichlorohydrin route | High yield, scalable, cost-effective | Requires chlorine handling | 70–85% |

| Glycidol route | Single-step synthesis | Glycidol instability, low yields | 40–50% |

| Williamson synthesis | Avoids epoxides | Multi-step, protecting group removal | 50–60% |

Chemical Reactions Analysis

Types of Reactions

3-(o-Propylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

3-(o-Propylphenoxy)-1,2-propanediol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(o-Propylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The propyl group may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Chlorine and sulfur substituents (e.g., in 3-(4-Chlorophenoxy)-1,2-propanediol and 3-(Phenylthio)-1,2-propanediol) enhance thermal stability and lipophilicity, whereas alkyl groups (e.g., methyl, propyl) primarily influence hydrophobicity and steric interactions .

- Steric Hindrance: The ortho-substituents in 3-(o-Propylphenoxy)-1,2-propanediol and 3-(2-Allylphenoxy)-1,2-propanediol may reduce reactivity in catalytic processes compared to para-substituted analogs .

Research Findings and Selectivity

- Synthetic Challenges : In 1,2-propanediol production, mass transfer limitations reduce selectivity from 98% (kinetic model) to 80% (experimental), with byproducts like ethylene glycol and acetol forming due to competing reactions .

- Desolvation Studies: Derivatives like 3-(o-Propylphenoxy)-1,2-propanediol exhibit distinct hydrogen-bonding behaviors compared to 1,3-propanediol, influencing their performance in battery electrolytes and desolvation processes .

- Dipole Moments : Substituted propanediols (e.g., acetol dipole moment ~2.9 D) show higher polarity than ethylene glycol (1.9 D), affecting adsorption and separation efficiency in industrial processes .

Q & A

Basic: What are the recommended synthetic routes for 3-(o-Propylphenoxy)-1,2-propanediol, and how can reaction conditions be optimized?

Answer:

The synthesis of 3-(o-Propylphenoxy)-1,2-propanediol can be achieved via nucleophilic epoxide ring-opening using o-propylphenol. A typical procedure involves reacting glycidol (2,3-epoxy-1-propanol) with o-propylphenol in a polar aprotic solvent (e.g., tetrahydrofuran) under basic catalysis (e.g., KOH) at 60–80°C for 6–12 hours . Optimization includes:

- Stoichiometry: A 1:1.2 molar ratio of glycidol to o-propylphenol minimizes side reactions.

- Catalyst: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield (reported up to 78% for analogous compounds) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are critical for confirming the structure and purity of 3-(o-Propylphenoxy)-1,2-propanediol?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Key signals include a triplet for the terminal -CH₂OH (δ 3.6–3.8 ppm), a multiplet for the aromatic protons (δ 6.8–7.2 ppm), and a triplet for the o-propyl group (δ 0.9–1.1 ppm) .

- ¹³C NMR: Confirm the presence of the glyceryl backbone (δ 60–70 ppm for C1 and C2) and the aromatic ether linkage (δ 150–160 ppm) .

- IR Spectroscopy: Look for O-H stretches (3200–3500 cm⁻¹) and aryl ether C-O-C bands (1240–1270 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion [M+H]⁺ (calculated for C₁₂H₁₈O₃: 222.1256) .

Basic: How should researchers assess the acute toxicity and safe handling protocols for 3-(o-Propylphenoxy)-1,2-propanediol?

Answer:

- Acute Toxicity Testing: Follow OECD Guideline 423, administering graded doses (50–2000 mg/kg) to rodents via oral gavage. Monitor for signs of CNS depression (common in 1,2-propanediol derivatives) over 14 days .

- Safety Protocols:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks (vapor pressure ~0.01 mmHg at 25°C, estimated via EPI Suite) .

- Waste Disposal: Neutralize with dilute HCl and incinerate at >1000°C to prevent environmental release .

Advanced: How can structure-activity relationship (SAR) studies guide the design of 3-(o-Propylphenoxy)-1,2-propanediol derivatives with enhanced pharmacological activity?

Answer:

- Substituent Variation:

- Phenoxy Group: Electron-donating groups (e.g., -OCH₃ at the para position) increase metabolic stability but reduce solubility. Compare with 3-(2-Methoxyphenoxy)-1,2-propanediol (GU), which shows expectorant activity .

- Alkyl Chain Length: Propyl vs. methyl (as in Mephenesin) impacts logP values and membrane permeability. Computational docking (e.g., AutoDock Vina) can predict binding affinity to targets like GABA receptors .

- Activity Assays:

Advanced: What metabolic pathways are anticipated for 3-(o-Propylphenoxy)-1,2-propanediol, and how can metabolites be identified?

Answer:

- Phase I Metabolism:

- Analytical Workflow:

Advanced: What challenges arise in computational modeling of 3-(o-Propylphenoxy)-1,2-propanediol’s physicochemical properties, and how can they be addressed?

Answer:

- Data Limitations: Sparse experimental data for 1,2-propanediol derivatives in public databases (e.g., absence in NIST TDE) complicates model training .

- Hybrid Modeling:

- Quantum Mechanics (QM): Optimize geometry at the B3LYP/6-31G* level to estimate dipole moments (critical for solubility predictions) .

- Machine Learning: Train graph neural networks (GNNs) on curated datasets (e.g., AqSolDB) to predict logS (estimated −2.1 ± 0.3 for this compound) .

- Validation: Cross-check predictions with experimental HPLC retention times using a calibration curve of structurally similar compounds .

Advanced: How can researchers resolve contradictions in reported biological activities of 3-(o-Propylphenoxy)-1,2-propanediol analogs?

Answer:

- Source Analysis: Compare experimental conditions (e.g., cell lines, animal models) across studies. For example, Mephenesin shows muscle relaxant activity in mice (ED₅₀ 25 mg/kg) but not in guinea pigs due to species-specific CYP expression .

- Dose-Response Curves: Re-evaluate conflicting data using standardized assays (e.g., OECD 425 for acute toxicity) .

- Meta-Analysis: Apply random-effects models to aggregate data from heterogeneous studies, adjusting for publication bias via funnel plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.